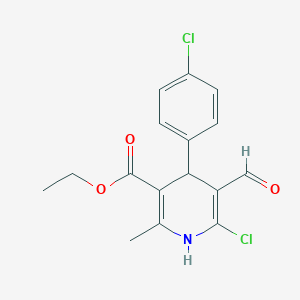

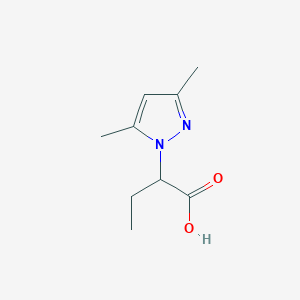

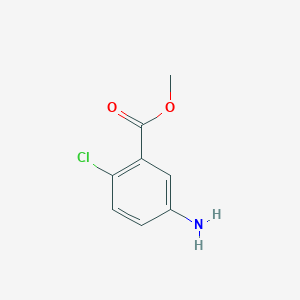

![molecular formula C8H6ClNS B1309175 4-氯-2-甲基苯并[d]噻唑 CAS No. 4146-23-0](/img/structure/B1309175.png)

4-氯-2-甲基苯并[d]噻唑

描述

4-Chloro-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound belonging to the thiazole family of compounds. It is a colorless solid with a molecular weight of 197.62 g/mol and a melting point of 131-132°C. 4-Chloro-2-methylbenzo[d]thiazole has a wide range of applications in the fields of medicinal chemistry, biochemistry, and material science.

科学研究应用

量子化学建模和光电应用

- 研究见解: 一项研究探讨了与苯并[d]噻唑相关的偶氮衍生物的电子和非线性光学(NLO)性质。这些分子,包括苯并[d]噻唑的变体,由于其有利的电子性质 (Huo et al., 2021),在光电和光子应用中具有潜力。

分子内氢键研究

- 研究见解: 研究了涉及噻唑衍生物的分子内氢键,包括类似2-甲基-4-(2-氯-4,5-二甲氧基苯基)噻唑的结构,以了解它们的化学性质。这项研究提供了有关这类化合物的电子结构的见解 (Castro et al., 2007)。

结构和超分子分析

- 研究见解: 对由4-甲基苯并[d]噻唑-2-胺和有机酸形成的晶体加合物的研究揭示了它们的结构和超分子特性。这些研究对于理解这些化合物的分子相互作用和潜在应用至关重要 (Zhang et al., 2021)。

抗菌应用

- 研究见解: 一些与4-(6-甲基苯并[d]噻唑-2-基)苯胺结构相关的衍生物,显示出显著的抗菌活性。这表明类似化合物在抗菌治疗中的潜在应用 (Hussein & Azeez, 2013)。

荧光传感和金属离子检测

- 研究见解: 一项关于基于噻唑的共轭聚合物的研究,使用4-氯-2-甲基苯并[d]噻唑的衍生物合成,展示了其在通过荧光猝灭检测Hg2+和Ag+等金属离子中的应用。这展示了其在化学传感技术中的潜力 (Li et al., 2015)。

缓蚀

- 研究见解: 发现与4-氯-2-甲基苯并[d]噻唑密切相关的噻唑-4-羧酸盐可以抑制在酸性环境中对低碳钢的腐蚀。这些研究突出了噻唑衍生物在工业防腐蚀保护中的潜力 (El aoufir et al., 2020)。

抗氧化性能

- 研究见解: 结构类似于4-氯-2-甲基苯并[d]噻唑的噻唑-2-基衍生物表现出抗氧化性能。这表明在开发抗氧化剂方面具有潜在应用 (Hossan, 2020)。

作用机制

Target of Action

The primary target of 4-Chloro-2-methylbenzo[d]thiazole and its derivatives is the FtsZ protein in bacterial cells . FtsZ is a protein that plays a crucial role in bacterial cell division .

Mode of Action

4-Chloro-2-methylbenzo[d]thiazole interacts with its target, the FtsZ protein, by stimulating its polymerization . This eventually disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division . The inhibition of this step could potentially represent the main mechanism of antibacterial activity .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the assembly and formation of the Z-ring . The disruption of this process leads to the inhibition of bacterial cell division, resulting in bactericidal activity .

Pharmacokinetics

Thiazole compounds are generally known to have good bioavailability .

Result of Action

The result of the action of 4-Chloro-2-methylbenzo[d]thiazole is the inhibition of bacterial cell division . This leads to bactericidal activity, as evidenced by the compound’s ability to inhibit Gram-positive methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococcus, and some Gram-negative organisms .

Action Environment

The action of 4-Chloro-2-methylbenzo[d]thiazole can be influenced by various environmental factors. It’s worth noting that thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

生化分析

Biochemical Properties

4-Chloro-2-methylbenzo[d]thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which are involved in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, such as dopamine, in the brain, which may have therapeutic implications for neurodegenerative diseases like Parkinson’s disease. Additionally, 4-Chloro-2-methylbenzo[d]thiazole can interact with bacterial proteins, disrupting their function and leading to antimicrobial effects .

Cellular Effects

The effects of 4-Chloro-2-methylbenzo[d]thiazole on various cell types and cellular processes are profound. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters through MAO inhibition . This modulation can affect gene expression and cellular metabolism, potentially leading to neuroprotective effects. In bacterial cells, 4-Chloro-2-methylbenzo[d]thiazole can disrupt cellular processes by targeting essential proteins, leading to cell death .

Molecular Mechanism

At the molecular level, 4-Chloro-2-methylbenzo[d]thiazole exerts its effects through several mechanisms. It binds to the active site of MAO enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuroprotective effects. Additionally, 4-Chloro-2-methylbenzo[d]thiazole can interact with bacterial proteins, inhibiting their function and leading to antimicrobial effects . These interactions highlight the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-2-methylbenzo[d]thiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-2-methylbenzo[d]thiazole remains stable under various conditions, maintaining its inhibitory effects on MAO enzymes and antimicrobial properties . Prolonged exposure to the compound may lead to adaptive changes in cells, affecting its efficacy.

Dosage Effects in Animal Models

The effects of 4-Chloro-2-methylbenzo[d]thiazole vary with different dosages in animal models. At low doses, the compound can effectively inhibit MAO enzymes, leading to increased neurotransmitter levels and potential neuroprotective effects . At high doses, 4-Chloro-2-methylbenzo[d]thiazole may exhibit toxic effects, including oxidative stress and cellular damage. These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

4-Chloro-2-methylbenzo[d]thiazole is involved in several metabolic pathways. It interacts with enzymes such as MAO, influencing the metabolism of neurotransmitters . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of neurotransmitters and other metabolites in the brain. These interactions are crucial for understanding the compound’s therapeutic potential and side effects.

Transport and Distribution

The transport and distribution of 4-Chloro-2-methylbenzo[d]thiazole within cells and tissues are essential for its activity. The compound can cross the blood-brain barrier, allowing it to exert its effects on neuronal cells . It interacts with transporters and binding proteins, facilitating its localization and accumulation in target tissues. These interactions are vital for the compound’s efficacy and safety.

Subcellular Localization

4-Chloro-2-methylbenzo[d]thiazole’s subcellular localization is crucial for its activity and function. The compound can localize to specific compartments or organelles, such as mitochondria, where it interacts with MAO enzymes . This targeting is facilitated by post-translational modifications and targeting signals, ensuring that 4-Chloro-2-methylbenzo[d]thiazole reaches its site of action. These localization mechanisms are essential for the compound’s therapeutic effects.

属性

IUPAC Name |

4-chloro-2-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-10-8-6(9)3-2-4-7(8)11-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVODSIBUYCZFCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396114 | |

| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4146-23-0 | |

| Record name | 4-Chloro-2-methylbenzo[d]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

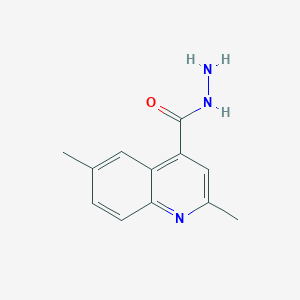

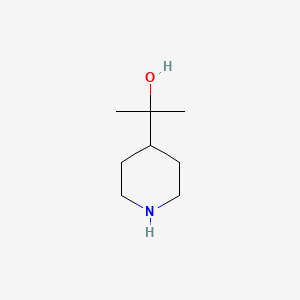

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)

![2-[(4-Hydroxy-3-methoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile](/img/structure/B1309125.png)